
1-(3-ethoxy-4-methoxybenzyl)-4-(2-fluorobenzyl)piperazine
説明
1-(3-ethoxy-4-methoxybenzyl)-4-(2-fluorobenzyl)piperazine, also known as EFDP, is a synthetic compound that has gained attention in the scientific community for its potential as a therapeutic agent. EFDP belongs to the class of piperazine derivatives, which have been extensively studied for their diverse pharmacological properties.
作用機序
The exact mechanism of action of 1-(3-ethoxy-4-methoxybenzyl)-4-(2-fluorobenzyl)piperazine is not fully understood. However, it is believed that this compound acts on the serotonergic and dopaminergic systems in the brain, which are involved in regulating mood, reward, and addiction. This compound has been shown to increase the levels of serotonin and dopamine in certain brain regions, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in promoting the growth and survival of neurons. This compound has also been shown to reduce the levels of inflammatory cytokines, which are involved in the immune response.
実験室実験の利点と制限
1-(3-ethoxy-4-methoxybenzyl)-4-(2-fluorobenzyl)piperazine has several advantages for lab experiments. It is a stable compound with good solubility in common organic solvents, making it easy to handle and manipulate. This compound is also relatively easy to synthesize in the lab, making it accessible for research purposes. However, this compound has some limitations as well. It has low water solubility, which may limit its use in certain experiments. This compound also has limited pharmacokinetic data, which may make it difficult to extrapolate findings to humans.
将来の方向性
There are several future directions for research on 1-(3-ethoxy-4-methoxybenzyl)-4-(2-fluorobenzyl)piperazine. One area of interest is its potential for treating addiction. Further studies are needed to determine the optimal dosage and administration route for this compound in addiction treatment. Another area of interest is the potential for this compound to promote neurogenesis and neuroprotection. Studies are needed to investigate the long-term effects of this compound on neuronal health and function. Finally, more research is needed to understand the exact mechanism of action of this compound and its potential for treating other conditions such as anxiety and depression.
Conclusion
In conclusion, this compound is a synthetic compound with potential as a therapeutic agent for various conditions. This compound has been shown to have promising results in animal studies for reducing depressive-like behaviors, anxiety-like behaviors, and addiction. This compound has several advantages for lab experiments, including its stability and ease of synthesis. However, further research is needed to determine the optimal dosage and administration route, as well as the long-term effects of this compound on neuronal health and function.
科学的研究の応用
1-(3-ethoxy-4-methoxybenzyl)-4-(2-fluorobenzyl)piperazine has been studied for its potential as a therapeutic agent for various conditions such as depression, anxiety, and addiction. In animal studies, this compound has shown promising results in reducing depressive-like behaviors and anxiety-like behaviors. This compound has also been shown to reduce the rewarding effects of cocaine and alcohol, suggesting its potential for treating addiction.
特性
IUPAC Name |
1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN2O2/c1-3-26-21-14-17(8-9-20(21)25-2)15-23-10-12-24(13-11-23)16-18-6-4-5-7-19(18)22/h4-9,14H,3,10-13,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJGGLRGLGXUSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)CC3=CC=CC=C3F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



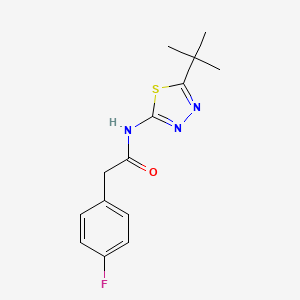

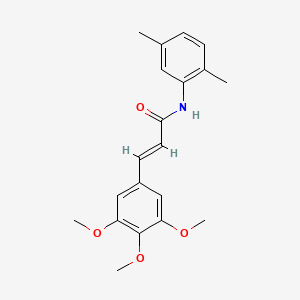
![N-{3-[(2,2,2-trichloroacetyl)amino]phenyl}butanamide](/img/structure/B3462013.png)
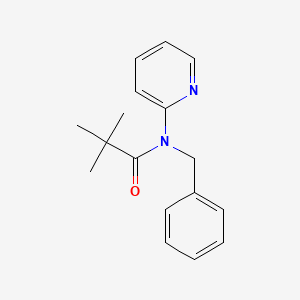
![N-{5-[(4-bromobenzyl)thio]-1H-1,2,4-triazol-3-yl}acetamide](/img/structure/B3462036.png)
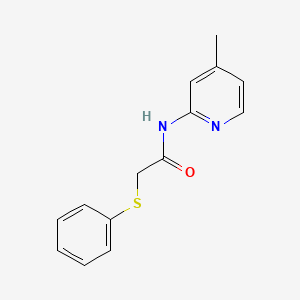


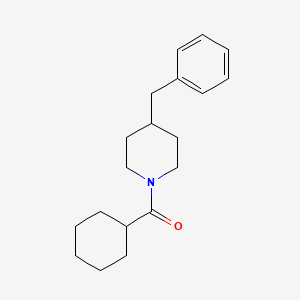

![2,3-dichloro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B3462079.png)

![4-{[4-(2-fluorobenzyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B3462089.png)